3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a sulfanyl group, a trimethoxyphenyl group, and a tetrahydroisoquinoline core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a trimethoxybenzene derivative.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the tetrahydroisoquinoline core.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its tetrahydroisoquinoline core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, potentially modulating their activity. The sulfanyl and trimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)-2-(4-methylbenzylthio)ethanone
- 3-(4-Methylbenzylthio)-1-(3,4,5-trimethoxyphenyl)propan-2-one
Uniqueness
3-[(4-Methylbenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of a tetrahydroisoquinoline core with a sulfanyl and trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C27H28N2O3S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C27H28N2O3S/c1-17-9-11-18(12-10-17)16-33-27-22(15-28)20-7-5-6-8-21(20)25(29-27)19-13-23(30-2)26(32-4)24(14-19)31-3/h9-14H,5-8,16H2,1-4H3 |
InChI Key |
AJYNJPAFRHGWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origin of Product |
United States |
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